molecular formula C13H11NO2S B1141600 6-(4-Methylthiophenyl)picolinic acid CAS No. 1261931-53-6

6-(4-Methylthiophenyl)picolinic acid

Cat. No.: B1141600
CAS No.: 1261931-53-6
M. Wt: 245.29694
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Description

6-(4-Methylthiophenyl)picolinic acid is a high-purity chemical intermediate designed for research and development applications, particularly in the fields of medicinal chemistry and agrochemistry. As a derivative of picolinic acid (pyridine-2-carboxylic acid), this compound features a picolinamide scaffold that is recognized for its versatile coordination and binding properties . In medicinal chemistry, this compound serves as a key synthetic precursor for the development of positron emission tomography (PET) radioligands. Structural analogues, specifically N-(methylthiophenyl)picolinamide derivatives, have been successfully developed and evaluated as potent positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 4 (mGlu4) . mGlu4 is a prominent non-dopaminergic target for neurodegenerative disorders such as Parkinson's disease, making research tools for this receptor highly valuable . The methylthioether group on the phenyl ring is a crucial structural feature that has been shown to enhance binding affinity and improve metabolic stability in related tracer molecules, facilitating their use in neuroimaging . Parallel to its potential in neuroscience, picolinic acid derivatives are also extensively explored in agrochemical research. Synthetic auxin herbicides based on the 2-picolinic acid structure, such as picloram and halauxifen-methyl, demonstrate the significance of this chemical class . These compounds function by mimicking plant hormones and binding to proteins like the auxin-signaling F-box protein 5 (AFB5), leading to controlled plant growth inhibition . The structural motif of this compound suggests potential as a building block for novel herbicidal agents, contributing to the discovery of solutions with new modes of action to combat herbicide resistance. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this material for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOYYTLBPNXXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 4 Methylthiophenyl Picolinic Acid

Retrosynthetic Analysis of the 6-(4-Methylthiophenyl)picolinic acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound scaffold, the primary disconnections involve the carbon-carbon bond linking the pyridine (B92270) and phenyl rings, and the functional groups on each ring.

A logical retrosynthetic strategy for this target molecule would involve three key disconnections:

C-C Bond Disconnection: The bond between the pyridine C6 position and the phenyl C1 position is a prime candidate for disconnection. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, as the final key bond-forming step. The corresponding synthons would be an electrophilic 6-halopicolinate derivative and a nucleophilic 4-(methylthio)phenylboronic acid (or a related organometallic reagent).

Carboxylic Acid FGI: The picolinic acid moiety can be disconnected via a functional group interconversion (FGI). researchgate.net This suggests that the carboxylic acid could be synthesized from the hydrolysis of a corresponding nitrile (–CN) or the oxidation of a methyl group (–CH₃) at the C2 position of the pyridine ring. wikipedia.org

Thioether FGI: The methylthio group (–SMe) on the phenyl ring can also be approached through an FGI. This points to a precursor such as a 4-mercaptophenyl derivative, which could be methylated in a late stage of the synthesis. nih.govnih.gov

This analysis leads to readily available or synthetically accessible precursors like 6-chloropicolinic acid derivatives and 4-bromothioanisole (B94970) or its boronic acid equivalent.

Development of Novel Synthetic Routes to this compound

The synthesis of substituted picolinic acids and their derivatives often involves multi-step sequences that build complexity from simpler starting materials. umsl.edu For this compound, a common and effective strategy is the amide coupling reaction. This involves coupling a picolinic acid derivative with an appropriate aniline (B41778) precursor. nih.gov

A representative synthetic route could begin with a coupling reaction between a pre-functionalized picolinic acid and a substituted aniline. For instance, studies on related N-(methylthiophenyl)picolinamide derivatives show that a 5-amino-2-halo-thiophenol can be coupled with picolinic acid. nih.gov To prevent unwanted side reactions, the thiol group is often temporarily protected, for example, by oxidizing it to a disulfide, which can be reduced back to the thiol later in the synthesis. nih.gov The final methylation of the thiol group yields the desired methylthio moiety. nih.gov

An alternative approach involves building the core biaryl structure first. A Suzuki coupling between a 6-halopicolinate ester and (4-(methylthio)phenyl)boronic acid, followed by hydrolysis of the ester, would yield the target molecule.

Optimization of Key Reaction Conditions for this compound Synthesis

The efficiency of synthesizing picolinic acid derivatives is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. nih.gov For multi-component reactions leading to picolinate (B1231196) structures, various catalysts and conditions have been evaluated to maximize yield and minimize reaction time. nih.gov

In a model reaction for synthesizing picolinate derivatives, parameters are systematically varied to find the optimal conditions. The data below illustrates how catalyst choice and amount, along with temperature and solvent, can significantly impact the outcome of such syntheses.

Table 1: Optimization of Reaction Conditions for Picolinate Synthesis

Entry Catalyst Catalyst Amount (mg) Solvent Temperature (°C) Yield (%)
1 No Catalyst 0 Ethanol 25 Trace
2 Catalyst A 5 Ethanol 25 95
3 Catalyst A 5 Water 25 70
4 Catalyst A 5 Acetonitrile (B52724) 25 85
5 Catalyst A 5 Ethanol 80 95
6 Catalyst B 5 Ethanol 25 80

This table is a representative example based on optimization studies for related compounds to illustrate the principles of optimizing synthesis conditions. nih.govresearchgate.net

For the key cross-coupling steps, optimization would involve screening different palladium catalysts, ligands, bases, and solvent systems to achieve high yields and purity for the 6-aryl picolinate intermediate.

Stereochemical Considerations in Picolinic Acid Synthesis

While this compound is an achiral molecule, stereochemical considerations become critical when synthesizing chiral derivatives or when using chiral precursors. In syntheses that start from chiral building blocks, such as N-acetyl amino acids, some reaction conditions can lead to a loss of stereochemical integrity. towson.edu For example, harsh coupling conditions can cause cyclization to an azalactone, which can then tautomerize, erasing the original stereochemistry. towson.edu Therefore, when planning the synthesis of chiral analogs of this compound, it is crucial to select mild reaction conditions and protecting groups that preserve the stereocenters throughout the synthetic sequence.

Precursor Synthesis and Functional Group Interconversions for this compound

The synthesis of the target molecule relies heavily on the preparation of key precursors and the strategic use of functional group interconversions (FGIs). researchgate.net The synthesis of precursors for related structures, such as N-(4-Chloro-3-mercaptophenyl)picolinamide, provides a blueprint for obtaining the necessary building blocks. nih.gov

A common precursor is a substituted aminothiophenol. For example, 5-amino-2-halo-thiophenols can be prepared from 4-halo-nitrobenzene through chlorosulfonylation followed by a tin(II) chloride-mediated reduction. nih.gov Similarly, 4-chloro-3-(methylthio)aniline has been synthesized from 1-chloro-2-fluoro-4-nitrobenzene (B1581884) in a multi-step process. nih.gov

Key functional group interconversions employed in these syntheses include:

Reduction of Nitro Groups: Converting a nitro group (–NO₂) to an amine (–NH₂) is a fundamental step. This can be achieved using various reagents, including tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation with palladium on carbon (Pd/C). nih.govnih.gov

Conversion of Alcohols to Halides: Alcohols can be converted into alkyl halides, which are better leaving groups for nucleophilic substitution. ub.edu Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation. vanderbilt.edu

Thiol Alkylation: The introduction of the methyl group onto the sulfur atom is typically performed via an S-alkylation reaction. This involves treating the precursor thiophenol with a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). nih.govnih.gov

Derivatization Strategies for this compound Analogs

The this compound scaffold possesses multiple sites for derivatization to generate analogs with modified properties. The carboxylic acid group is a primary handle for creating derivatives such as esters and amides. A well-established method for this is the mixed anhydride (B1165640) method, which can be used to couple picolinic acids with alcohols or amines. nih.gov For example, picolinic acid has been used to derivatize corticosteroids, converting them into 21-monopicolinoyl derivatives, which enhances their detection by mass spectrometry. nih.gov

Structure-Guided Design of this compound Analogs

The design of new analogs is often guided by existing structure-activity relationship (SAR) data to enhance desired properties such as metabolic stability or biological target affinity. nih.gov In the development of N-phenylpicolinamide derivatives, for instance, analogs were designed based on the metabolic profile of a lead compound. nih.gov

For example, if a methoxy (B1213986) group in a related series was identified as a metabolic "soft spot," replacing it with a methylthio group could improve metabolic stability. nih.gov Further modifications can be guided by the understanding that certain positions on the phenyl ring can tolerate different substituents.

Table 2: Example of Structure-Guided Analog Design

Compound Substitution at Phenyl Ring Rationale for Design
Analog A 4-Chloro Introduction of a halogen at the 4-position was previously shown to enhance target affinity in a related series. nih.gov
Analog B 4-Fluoro Similar to the chloro-substituted analog, fluorine is introduced to modulate electronic properties and potentially improve binding. nih.gov
Analog C Isomeric Rearrangement Synthesizing a regioisomer to explore a different spatial arrangement of the methylthio group and its impact on activity. nih.gov

This table is based on design principles for related N-(methylthiophenyl)picolinamide derivatives. nih.gov

This rational design approach, which combines synthetic chemistry with an understanding of molecular interactions, is crucial for developing new compounds with optimized properties.

Synthetic Accessibility and Challenges in Analog Preparation

The synthesis of 6-aryl-2-picolinic acids, a class to which this compound belongs, is an area of significant research interest. The general accessibility of these compounds relies heavily on modern cross-coupling reactions and multi-step synthetic sequences. However, the preparation of diverse analogs is often met with specific chemical challenges that require careful methodological consideration.

The primary route for creating the 6-aryl-picolinic acid scaffold involves the coupling of a halogenated picoline derivative with an appropriate aryl partner. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed for this purpose. nih.gov This strategy allows for the late-stage introduction of the aryl group, enabling the synthesis of various analogs by simply changing the boronic acid or ester coupling partner. nih.gov For instance, a 6-bromo-picolinate intermediate can be reacted with a variety of arylboronic acids to generate a library of C6-aryl-modified compounds. nih.gov

While direct synthetic routes for this compound are not extensively detailed in seminal literature, the synthesis of related structures provides a clear blueprint. The synthesis of N-(methylthiophenyl)picolinamide derivatives, for example, involves the coupling of picolinic acid (or its acid chloride) with the corresponding aniline derivative. nih.gov Another relevant synthesis is that of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)-phenyl]ethanone, which is built through a multi-step process involving the condensation of 4-(methylthio)phenylacetonitrile (B1302252) with an ethyl 6-methylnicotinate, followed by hydrolysis, decarboxylation, and oxidation. google.com These examples underscore that the synthesis is feasible but often requires a sequence of several reactions.

Another challenge lies in controlling regioselectivity, especially when creating analogs with complex heterocyclic systems. For example, the synthesis of 6-indazolyl-2-picolinic acids can result in mixtures of isomers (e.g., 1H- and 2H-isomers), which may be difficult to separate and require careful optimization of reaction conditions to favor the desired product. mdpi.com

Furthermore, the development of robust and scalable synthetic routes is a persistent challenge. nih.gov While many methods are effective at a laboratory scale for generating small quantities for initial testing, scaling up these processes for larger-scale production can be problematic, facing issues with reagent costs, reaction efficiency, and purification. nih.gov Researchers have also explored novel catalytic systems, such as using specific nanoporous heterogeneous catalysts, to improve reaction conditions, for instance, by enabling syntheses at ambient temperatures. rsc.org

The table below illustrates examples of synthesized analogs within the broader 6-aryl-2-picolinic acid class, highlighting the structural diversity that can be achieved.

Table 1: Examples of Synthesized 6-Aryl-2-Picolinic Acid Analogs and Related Structures

Compound Class/NameKey Synthetic StrategyReference(s)
4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinic acidReaction of a halogenated picolinic acid with an indazole derivative, followed by hydrolysis. mdpi.com
3-chloro-6-pyrazolyl-2-picolinic acidsModification of clopyralid (B1669233) by replacing a chlorine atom with substituted pyrazole (B372694) rings. researchgate.net, nih.gov
6-Arylpipecolic acid derivativesSuzuki-Miyaura cross-coupling between a brominated pipecolic acid precursor and various arylboronic acids. nih.gov
N-(4-chloro-3-(methylthio)phenyl)picolinamideAmide coupling between picolinic acid (or its acid chloride) and 5-amino-2-chloro-thiophenol, followed by methylation. nih.gov
3-[2-(4-(methylthio)phenyl)acetyl]-(6-methyl)pyridineCondensation of 4-(methylthio)phenylacetonitrile with ethyl 6-methylnicotinate, followed by hydrolysis and decarboxylation. google.com

Mechanistic Investigations of 6 4 Methylthiophenyl Picolinic Acid at the Molecular and Cellular Level

Identification of Molecular Targets for 6-(4-Methylthiophenyl)picolinic acid

Understanding the direct molecular targets of a compound is fundamental to elucidating its mechanism of action. Research into picolinic acid derivatives has explored their interactions with various proteins, including enzymes and receptors.

Picolinic acid derivatives have been identified as inhibitors of various enzymes. A notable class of targets includes enzymes involved in plant growth, leading to the development of picolinic acid-based herbicides. For instance, certain 6-aryl-2-picolinates exhibit potent herbicidal activity. nih.gov

Recent studies on novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which are structurally related to this compound, have demonstrated their inhibitory effects on the root growth of Arabidopsis thaliana. nih.govacs.org The mechanism of this inhibition is believed to involve the auxin signaling pathway. Specifically, these compounds are thought to target and inhibit auxin-signaling F-box proteins (AFBs), such as AFB5. nih.gov Molecular docking analyses have suggested that these picolinic acid derivatives can bind effectively to the receptor site of AFB5. nih.gov

While direct enzyme inhibition data for this compound is not extensively available, the activity of these related compounds provides a strong rationale for investigating its potential as an enzyme inhibitor, particularly within the auxin signaling cascade.

The interaction of picolinic acid derivatives with cellular receptors is another key area of mechanistic investigation. While direct receptor binding data for this compound is limited, studies on closely related N-(methylthiophenyl)picolinamide derivatives offer valuable insights. These picolinamide (B142947) compounds have been synthesized and evaluated as potential radioligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4), a G protein-coupled receptor (GPCR) implicated in various neurological disorders. nih.gov

In one study, several N-(methylthiophenyl)picolinamide derivatives were synthesized and tested for their binding affinity to mGlu4. Two compounds, in particular, demonstrated high affinity with IC50 values in the low nanomolar range. nih.gov These findings suggest that the methylthiophenyl-picolinic acid scaffold has the potential to interact with GPCRs.

Table 1: In Vitro Binding Affinity of N-(methylthiophenyl)picolinamide Derivatives for mGlu4 nih.gov

CompoundChemical StructureIC50 (nM) for mGlu4
11 N-(4-chloro-3-(methylthio)phenyl)picolinamide3.4
14 N-(4-chloro-2-(methylthio)phenyl)picolinamide3.1

Data sourced from a study on N-(methylthiophenyl)picolinamide derivatives as potential PET radioligands for mGlu4. nih.gov

This research highlights the potential for this compound to bind to specific receptors, and further profiling is warranted to explore its full receptor interaction landscape.

The analysis of protein-ligand interactions provides a detailed view of the binding mode and affinity between a compound and its molecular target. Computational methods like molecular docking are frequently employed to predict these interactions. For instance, molecular docking has been used to study the interaction of 6-aryl-picolinate herbicides with the auxin receptor AFB5. nih.gov These studies help to rationalize the structure-activity relationships observed in biological assays.

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including:

Hydrogen bonds

Hydrophobic interactions

Aromatic stacking

Pi-cation interactions

Salt bridges

While specific protein-ligand interaction analyses for this compound are not widely published, the available data on related compounds, such as the docking of a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative (compound V-7) with AFB5, indicate a stronger interaction than the known herbicide picloram (B1677784). nih.gov This suggests a favorable binding orientation within the receptor's active site.

Elucidation of Signaling Pathways Modulated by Picolinic Acid Derivatives

Beyond identifying direct molecular targets, it is crucial to understand how these interactions translate into the modulation of intracellular signaling pathways.

Cell-free biochemical assays are valuable tools for characterizing the activity of a compound on a specific molecular process without the complexity of a cellular environment. These assays can be used to quantify enzyme inhibition, receptor binding, or other biochemical activities. For example, a cell-free fluorescence assay has been developed to screen for inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. news-medical.net

In the context of picolinic acid, cell-free assays have been instrumental. For instance, studies on picolinic acid itself have shown its ability to inhibit the entry of enveloped viruses. nih.govnih.gov Such assays might measure the integrity of viral membranes or the fusion of viral and cellular membranes in a controlled, acellular system. These studies have revealed that picolinic acid can compromise the integrity of the viral envelope, thereby inhibiting viral entry. nih.govnih.gov

Cell-based assays are essential for understanding how a compound affects cellular processes and signaling pathways within a living system. Studies on picolinic acid and its derivatives have revealed effects on viral infection and plant cell growth. nih.govnih.govnih.gov

Mechanistic studies on the antiviral activity of picolinic acid have shown that it inhibits the entry of enveloped viruses like SARS-CoV-2 and influenza A virus. nih.govnih.gov This inhibition is attributed to the disruption of the viral membrane and interference with cellular endocytosis. nih.govnih.gov Time-of-addition assays in cell culture have pinpointed the entry stage of the viral life cycle as the primary target of picolinic acid. nih.gov

In the realm of herbicidal action, cell-based studies on 6-indazolyl-2-picolinic acids, another class of picolinic acid derivatives, have shown that they can up-regulate auxin-responsive genes, leading to an overproduction of ethylene (B1197577) and abscisic acid, which ultimately causes plant death. nih.gov This indicates a distinct mode of action compared to other picolinic acid-based herbicides. nih.gov

Table 2: Summary of Cell-Based Mechanistic Findings for Picolinic Acid Derivatives

Compound ClassCellular EffectInvestigated PathwayReference
Picolinic AcidInhibition of enveloped virus entryViral-cellular membrane fusion, endocytosis nih.govnih.gov
6-Indazolyl-2-picolinic acidsInduction of plant cell deathAuxin gene regulation, ethylene and ABA production nih.gov

These findings from related compounds suggest that this compound could potentially modulate key signaling pathways involved in various biological processes, highlighting the need for specific cell-based mechanistic studies on this compound.

Cell-Based Mechanistic Studies of Picolinic Acid Derivatives

Cellular Uptake and Localization Studies

The entry of a compound into a cell and its subsequent distribution within subcellular compartments are critical determinants of its biological activity. Studies on related compounds and delivery systems provide insights into the potential mechanisms governing the cellular uptake of this compound.

For instance, research on nanoparticles encapsulating photosensitizers has shown that cellular uptake is a multifaceted process influenced by concentration, time, and temperature. nih.gov In one study, the use of poly(D,L-lactide-co-glycolide) (PLGA) and poly(D,L-lactide) (PLA) nanoparticles to deliver a photosensitizer resulted in significantly higher intracellular accumulation compared to the free drug. nih.gov Fluorescence microscopy revealed that endocytosis is a primary mechanism for the internalization of these nanoparticle formulations, with localization observed in early and late endosomes. nih.gov This suggests that the uptake of particulate forms of picolinic acid derivatives could be mediated by endocytic pathways.

Furthermore, investigations into diselenolane-mediated cellular uptake have highlighted the efficiency of this method for delivering molecules into the cytosol of cells. rsc.org This process was found to be sensitive to temperature but not to inhibitors of endocytosis, indicating a distinct mechanism from traditional endocytic pathways. rsc.org The diselenide analog of lipoic acid, in particular, demonstrated effective cytosolic delivery without significant endosomal capture. rsc.org These findings open up the possibility that structural modifications of this compound could leverage similar alternative uptake mechanisms.

The table below summarizes key findings from studies on the cellular uptake of related molecules, which may inform our understanding of this compound.

Delivery System/Molecule Key Findings on Cellular Uptake & Localization Primary Uptake Mechanism
Photosensitizer-loaded NanoparticlesUptake is dependent on concentration, time, and temperature; higher accumulation than free drug. nih.govEndocytosis nih.gov
1,2-DiselenolanesEfficient delivery to the cytosol; insensitive to endocytosis inhibitors. rsc.orgThiol-mediated uptake rsc.org
Gene Expression and Proteomic Profiling in Response to Picolinic Acid Derivatives

The introduction of a bioactive compound into a cellular environment can trigger a cascade of changes in gene expression and protein synthesis. These alterations provide a molecular fingerprint of the compound's effects and can help identify its biological targets and pathways.

Gene Expression Profiling: Comprehensive gene expression analysis, often conducted using techniques like real-time RT-PCR, can reveal which genes are up- or down-regulated in response to a specific stimulus. For example, a study on the pectin (B1162225) methylesterase (PME) gene family in Arabidopsis thaliana demonstrated the power of this approach to categorize gene expression patterns across different developmental stages. nih.gov While not directly involving picolinic acid derivatives, this research exemplifies how expression profiling can elucidate the functional roles of entire gene families. nih.gov Applying similar methodologies to cells treated with this compound could identify specific genes and pathways modulated by the compound.

Proteomic Profiling: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. Techniques like MALDI-TOF mass spectrometry are used to identify and quantify changes in protein levels. A study on the effects of hexavalent chromium on the lichen Pseudevernia furfuracea identified nine proteins with significant changes in expression levels. nih.gov This analysis revealed both up-regulated and down-regulated proteins involved in stress signaling, transcription regulation, and cellular detoxification. nih.gov Similarly, proteomic analysis of serum from asthmatic patients undergoing treatment with monoclonal antibodies identified changes in proteins related to lipid metabolism, blood coagulation, and extracellular matrix remodeling. nih.gov These examples underscore the potential of proteomics to uncover the broader biological impact of this compound.

A comprehensive study on the effects of certain carboxylic acids on B16-F10 melanoma cells combined proteomic analysis with functional assays. mdpi.com This research revealed that the compounds not only directly inhibited tyrosinase activity but also led to significant alterations in the expression of proteins related to melanogenesis. mdpi.com This integrated approach provides a powerful model for investigating the multifaceted mechanisms of picolinic acid derivatives.

The following table outlines the types of changes that can be detected through gene and proteomic profiling.

Profiling Technique Information Gained Potential Insights for this compound
Gene Expression ProfilingIdentification of up- and down-regulated genes.Elucidation of modulated signaling pathways and cellular processes.
Proteomic ProfilingIdentification of changes in protein expression levels.Understanding of the functional impact on cellular machinery and metabolic pathways. nih.govnih.gov

In Vitro Pharmacological Characterization of this compound

The pharmacological properties of a compound are defined by its interaction with specific biological targets. In vitro assays are essential for characterizing these interactions, providing data on target engagement, enzyme inhibition, and the kinetics of these processes.

Target Engagement Assays for Picolinic Acid Derivatives

Target engagement assays are designed to confirm that a compound physically interacts with its intended molecular target within a complex biological system. nih.gov These assays are crucial for validating the mechanism of action and ensuring that the observed biological effects are a direct result of the compound binding to its target. nih.gov

A variety of biophysical and biochemical methods can be employed to measure target engagement. nih.gov Biophysical techniques directly measure the physical changes that occur upon ligand binding, while biochemical assays indirectly measure the consequences of this binding, such as a change in enzyme activity. nih.gov For instance, intracellular chemoproteomics can be used to profile target engagement in live cells, offering a more physiologically relevant assessment. nih.gov A study comparing lysate-based and intracellular assays for the kinase inhibitor dasatinib (B193332) showed excellent agreement in the ranking of binding affinities, although some shifts in IC50 values were observed, likely due to factors like cell penetration and intracellular cofactor concentrations. nih.gov

False positives can arise in target engagement assays due to factors such as compound aggregation or non-specific binding. nih.gov Therefore, it is critical to employ orthogonal assays to confirm initial findings.

Assay Type Principle Advantages Considerations
Biophysical AssaysDirect measurement of physical changes upon binding. nih.govProvides direct evidence of interaction.Can be influenced by compound properties like aggregation. nih.gov
Biochemical AssaysIndirect measurement of the functional consequences of binding. nih.govReflects the functional impact of the compound.Can be affected by downstream cellular events. nih.gov
Intracellular ChemoproteomicsProfiling of target binding in live cells. nih.govPhysiologically relevant; accounts for cellular factors. nih.govTechnically complex.

Enzyme Kinetics and Inhibition Mechanisms of Picolinic Acid Derivatives

Enzyme kinetics studies are fundamental to understanding how a compound affects the rate of an enzymatic reaction. These studies can determine the type of inhibition (e.g., competitive, non-competitive, mixed-type) and provide quantitative measures of inhibitor potency, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

The development of inhibitors for metallo-β-lactamases (MBLs) provides a relevant example of the application of enzyme kinetics in drug discovery. Derivatives of dipicolinic acid have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govnih.gov Kinetic analyses, including the determination of IC50 values, were crucial for establishing structure-activity relationships (SAR) and identifying potent inhibitors. nih.gov For example, inhibitor 36, a derivative of 2,6-dipicolinic acid, was identified as a highly potent inhibitor of NDM-1 with an IC50 value of approximately 80 nM. nih.gov

Kinetic studies on tyrosinase inhibitors have also revealed diverse mechanisms of action. mdpi.com Lineweaver-Burk plots, which graphically represent the Michaelis-Menten equation, are commonly used to distinguish between different inhibition types. units.it For example, studies with various carboxylic acids showed they could act as competitive, non-competitive, or mixed-type inhibitors of tyrosinase. mdpi.comresearchgate.net

The following table summarizes different types of enzyme inhibition and their key characteristics.

Inhibition Type Effect on Vmax Effect on Km Description
CompetitiveUnchangedIncreasesInhibitor binds to the active site, competing with the substrate.
Non-competitiveDecreasesUnchangedInhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
Mixed-typeDecreasesIncreases or DecreasesInhibitor binds to an allosteric site and can affect both substrate binding and catalysis.
UncompetitiveDecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.

Computational and Theoretical Studies on 6 4 Methylthiophenyl Picolinic Acid

Molecular Docking and Dynamics Simulations of Picolinic Acid Derivatives with Proposed Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its receptor at the molecular level. For picolinic acid derivatives, molecular docking studies can elucidate the binding modes and affinities with various biological targets, such as enzymes and receptors. These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the biological activity of these compounds. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide insights into the stability of the complex, the conformational changes that may occur upon binding, and the flexibility of both the ligand and the target protein. nih.gov For instance, MD simulations can reveal how the 6-(4-methylthiophenyl) group and the picolinic acid scaffold of the title compound contribute to its binding affinity and selectivity for a specific target. mdpi.com The application of MD simulations is broad, covering the characterization of membrane structure, protein-ligand interactions, and protein dynamics. mdpi.com Ab initio molecular dynamics (AIMD) simulations have been used to investigate the adsorption structures of picolinic acid on surfaces like CeO2 in an aqueous environment, revealing various binding modes. acs.org

Table 1: Key Interactions Investigated by Molecular Docking and Dynamics

Interaction TypeDescriptionRelevance to 6-(4-Methylthiophenyl)picolinic acid
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The carboxylic acid and pyridine (B92270) nitrogen of the picolinic acid moiety can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic InteractionsInteractions between nonpolar groups in an aqueous environment.The methylthiophenyl group provides a significant hydrophobic surface for interaction with nonpolar pockets of a target protein.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The pyridine and phenyl rings can engage in π-π stacking with aromatic residues of a receptor.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.The charged carboxylate group and the polar C-S bond can participate in electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov For a series of picolinic acid derivatives, QSAR studies can identify the key structural features that are responsible for their activity, enabling the prediction of the activity of new, untested compounds. nih.gov

The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, is calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity. nih.gov The resulting QSAR model can be used to guide the design of new picolinic acid derivatives with improved potency and selectivity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
ElectronicDipole moment, HOMO/LUMO energies, partial chargesDistribution of electrons and reactivity
StericMolecular weight, volume, surface area, shape indicesSize and shape of the molecule
HydrophobicLogP, molar refractivityLipophilicity and ability to cross cell membranes
TopologicalConnectivity indices, Wiener indexBranching and connectivity of the molecule

De Novo Design Principles for this compound Analogs based on Computational Methods

De novo design is a computational strategy for designing novel molecules with desired properties from scratch. This approach is particularly useful when there is a known target structure but a limited number of known active compounds. The design process typically starts with a "seed" fragment placed in the active site of the target, and then the molecule is "grown" by adding atoms or functional groups that favorably interact with the receptor.

For designing analogs of this compound, a de novo design algorithm could use the existing scaffold as a starting point. The software would then explore different substitutions on the pyridine ring and the phenyl group to optimize interactions with a specific target. The design process is guided by a scoring function that estimates the binding affinity of the generated molecules. This iterative process of generating and scoring new structures can lead to the discovery of novel compounds with significantly improved properties compared to the initial lead molecule.

Table 3: Key Steps in De Novo Design

StepDescription
1. Target Identification and PreparationA 3D structure of the biological target is obtained, and the binding site is defined.
2. Seed Placement or Scaffold HoppingAn initial fragment is placed in the binding site, or a known scaffold is used as a starting point.
3. Molecule Growth and LinkingNew fragments are added to the seed or scaffold to build a complete molecule.
4. Scoring and OptimizationThe binding affinity of the designed molecules is estimated, and the structures are optimized to improve their properties.
5. Synthesis and Experimental ValidationThe most promising designed molecules are synthesized and tested experimentally.

Quantum Chemical Calculations on Picolinic Acid Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.com These methods can provide detailed information about the geometry, electronic properties, and vibrational frequencies of a molecule. academicjournals.org For picolinic acid and its derivatives, quantum chemical calculations can be used to understand the influence of substituents on the electronic properties of the picolinic acid ring and the carboxylic acid group. nih.gov

For instance, calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. academicjournals.org The distribution of electron density and the electrostatic potential can also be calculated to identify the most reactive sites in the molecule. academicjournals.org This information is valuable for predicting the reactivity of this compound in chemical reactions and for understanding its interactions with biological targets. Quantum chemical calculations have been used to evaluate the correlation between the structure and physiological effects of picolinic acid derivatives, suggesting that the electronic structure of the molecules defines their bimodal physiological effect. nih.gov

Table 4: Properties Investigated by Quantum Chemical Calculations

PropertyDescriptionRelevance
Optimized GeometryThe most stable 3D arrangement of atoms in the molecule.Provides the foundational structure for all other calculations. core.ac.uk
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's susceptibility to electrophilic and nucleophilic attack. academicjournals.org
Electrostatic PotentialThe distribution of charge on the surface of the molecule.Highlights regions of positive and negative charge, predicting sites for intermolecular interactions. academicjournals.org
Vibrational FrequenciesThe frequencies at which the molecule's bonds vibrate.Can be compared with experimental spectroscopic data (e.g., IR and Raman) to confirm the structure. academicjournals.org
Reaction PathwaysThe energy changes that occur during a chemical reaction.Helps in understanding reaction mechanisms and predicting reaction outcomes. rsc.org

Structure Activity Relationship Sar Studies of 6 4 Methylthiophenyl Picolinic Acid Analogs

Impact of Substituent Modifications on 6-(4-Methylthiophenyl)picolinic acid Activity

The activity of this compound is significantly influenced by modifications to its various substituents. The core structure can be divided into three main regions for modification: the picolinic acid head, the central phenyl ring, and the methylthio tail group.

The picolinic acid moiety is critical for activity, likely acting as a key binding motif. The carboxyl group and the nitrogen atom of the pyridine (B92270) ring are thought to be essential for interaction with the target protein, potentially through hydrogen bonding or chelation. nih.govnih.gov

Modifications to the phenyl ring can have a profound impact on activity. The introduction of different substituents can alter the electronic properties and steric bulk of the molecule. For instance, the position and nature of substituents on the phenyl ring of related 6-phenylpurine analogs have been shown to be critical for their cytotoxic activity. nih.gov In the case of this compound, the para-substitution pattern appears to be favorable.

The methylthio group at the 4-position of the phenyl ring is a key feature. This group contributes to the hydrophobic interactions within the binding pocket of the target enzyme. nih.gov Modification of this group can provide valuable SAR data. For example, replacing the methyl group with larger alkyl groups or other functional groups can probe the size and nature of the hydrophobic pocket. The sulfur atom itself may also participate in specific interactions. Bioisosteric replacement of the methylthio group with other functionalities, such as methoxy (B1213986) or halo groups, can help to elucidate the electronic and steric requirements for optimal activity.

A hypothetical SAR study could involve synthesizing and testing a series of analogs, as shown in the table below, to probe the importance of the methylthio group.

CompoundR Group (at 4-position of phenyl ring)Rationale for ModificationPredicted Impact on Activity
1-SCH3Parent compoundBaseline activity
2-OCH3Evaluate the importance of the sulfur atom versus oxygen.Potentially reduced activity if the sulfur atom has a specific interaction.
3-ClInvestigate the effect of an electron-withdrawing group with similar size.Activity may be retained or altered depending on electronic effects.
4-CH3Assess the contribution of the sulfur atom to activity.Likely reduced activity, highlighting the importance of the thioether linkage.
5-SOCH3Introduce a polar sulfoxide (B87167) group to probe for hydrogen bonding opportunities.Activity may decrease due to increased polarity, unless a specific hydrogen bond acceptor is present in the binding site.
6-SO2CH3Further increase polarity and steric bulk with a sulfone group.Likely decreased activity due to steric hindrance and unfavorable polarity.

Positional Isomerism and Its Effects on this compound Biological Interactions

Positional isomerism plays a critical role in the biological activity of this compound. The spatial arrangement of the substituents is crucial for optimal interaction with the binding site of its biological target.

One key aspect is the position of the methylthiophenyl group on the picolinic acid ring . While the parent compound has this substituent at the 6-position, moving it to the 3-, 4-, or 5-position would likely have a dramatic effect on activity. The 6-position appears to be optimal for placing the phenyl ring in a specific hydrophobic pocket of the target enzyme, as suggested by studies on related NAMPT inhibitors. nih.gov Isomers with the substituent at other positions may not be able to adopt the correct conformation for effective binding.

The following table illustrates the potential impact of positional isomerism on the activity of this compound.

IsomerDescriptionPredicted Impact on Activity
This compoundParent compound (para-isomer)Optimal activity due to favorable interactions in the binding pocket.
6-(3-Methylthiophenyl)picolinic acidMeta-isomerLikely reduced activity due to suboptimal positioning of the methylthio group.
6-(2-Methylthiophenyl)picolinic acidOrtho-isomerPotentially significant loss of activity due to steric hindrance and altered conformation.
5-(4-Methylthiophenyl)picolinic acidPositional isomer on the picolinic acid ringExpected to have significantly lower or no activity due to incorrect orientation of the phenyl group.
4-(4-Methylthiophenyl)picolinic acidPositional isomer on the picolinic acid ringExpected to have significantly lower or no activity.

Stereochemical Influences on the Mechanistic Profile of Picolinic Acid Derivatives

Stereochemistry can have a profound impact on the biological activity of drug molecules. nih.gov While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to enantiomers with significantly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with the stereoisomers of a chiral ligand. nih.govmdpi.com

For example, if a chiral center is introduced in a linker between the phenyl ring and the picolinic acid, or on a substituent of the phenyl ring, the resulting enantiomers could exhibit different binding affinities and efficacies. One enantiomer may fit perfectly into the binding site, leading to high activity, while the other may have a poor fit and be inactive or even have a different mode of action.

The separation and biological evaluation of individual enantiomers is therefore a critical step in the development of chiral picolinic acid derivatives. mdpi.com Chiral chromatography techniques can be employed to separate the enantiomers, and their absolute configurations can be determined using methods such as X-ray crystallography. researchgate.net Understanding the stereochemical requirements for activity can provide valuable insights into the three-dimensional structure of the binding site and guide the design of more potent and selective compounds.

Development of SAR Models for Optimized this compound Research Probes

To accelerate the discovery of optimized research probes based on the this compound scaffold, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. dovepress.comnih.govnih.gov These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A 3D-QSAR model could be developed using a training set of this compound analogs with known biological activities. nih.gov The model would generate 3D contour maps that highlight the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. These maps can then be used to predict the activity of novel, untested compounds and to guide the design of new analogs with improved properties.

Pharmacophore modeling is another powerful tool that can be used to identify the key chemical features required for biological activity. nih.govdovepress.comresearchgate.net A pharmacophore model for this compound analogs might include features such as a hydrogen bond acceptor (the carboxyl group), an aromatic ring, and a hydrophobic group (the methylthiophenyl moiety). This model could then be used to search virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

The general workflow for developing a 3D-QSAR or pharmacophore model would involve:

Data Set Preparation: A diverse set of this compound analogs with a wide range of biological activities is required.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Model Generation: A statistical method is used to correlate the 3D properties of the molecules with their biological activities.

Model Validation: The predictive power of the model is assessed using a separate test set of compounds.

By using these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the development of optimized research probes based on the this compound structure.

Pre Clinical Investigations and Research Applications of 6 4 Methylthiophenyl Picolinic Acid

In Vivo Proof-of-Concept Studies Using Picolinic Acid Derivatives in Animal Models (Mechanistic Focus)

Picolinic acid (PA), an endogenous metabolite of tryptophan, and its synthetic derivatives have been the subject of various in vivo studies to establish proof-of-concept for therapeutic applications, with a strong focus on their underlying mechanisms of action. cymitquimica.comdrugbank.com These studies have primarily explored their potential as antiviral and anticancer agents. drugbank.commedchemexpress.com

The anti-infective and immunomodulatory activity of picolinic acid is linked to its role as a chelator of metal ions, particularly zinc. drugbank.com It can disrupt the structure of zinc-finger proteins (ZFPs), which are crucial for the replication and packaging of certain viruses. drugbank.com In vivo animal models have been instrumental in validating these concepts. For instance, in a New Zealand White rabbit ocular model, topical application of picolinic acid was shown to inhibit adenovirus replication. medchemexpress.com

More recent pre-clinical animal models have demonstrated the efficacy of picolinic acid against pandemic viruses like SARS-CoV-2 and influenza A virus (IAV). medchemexpress.com Mechanistic studies associated with these models reveal that the antiviral action of PA is broad-spectrum against enveloped viruses and works by compromising the integrity of the viral membrane, which in turn inhibits the fusion of the virus with cellular membranes and interferes with the endocytosis process. medchemexpress.com

In the context of oncology, a novel synthetic derivative of picolinic acid was evaluated for its anticancer activity. In vitro findings, which lay the groundwork for future in vivo models, showed that this derivative induced apoptosis in human non-small cell lung cancer cells. The mechanism was identified as the induction of endoplasmic reticulum (ER) stress, a pathway distinct from the mitochondrial release of cytochrome c.

Pharmacodynamic Markers in Animal Models Treated with Picolinic Acid Derivatives

Pharmacodynamic (PD) markers are crucial in pre-clinical animal studies to measure the effect of a compound on the body. For picolinic acid derivatives, these markers are closely tied to their proposed mechanisms of action.

In antiviral studies, key PD markers would include viral load or titer in tissues (e.g., ocular swabs in the rabbit adenovirus model), which directly measures the drug's efficacy in inhibiting viral replication. medchemexpress.com In studies on IAV and SARS-CoV-2, mechanistic insights were gained by observing the inhibition of viral entry, suggesting that markers could include assays for membrane fusion or endocytic pathway components. medchemexpress.com

For anticancer derivatives, particularly those acting via ER stress, relevant PD markers in future animal models would involve the measurement of specific proteins involved in this pathway. A key marker identified in vitro is the phosphorylation of eukaryotic initiation factor 2 (eIF2α). sigmaaldrich.com The activation of specific caspases, such as caspase-3, caspase-4, and caspase-9, also serves as a direct indicator of the compound's apoptotic-inducing activity. sigmaaldrich.com Another potential marker is the cytosolic release of the Smac/DIABLO protein, which promotes apoptosis. sigmaaldrich.com

Table 1: Potential Pharmacodynamic Markers for Picolinic Acid Derivatives in Animal Models

Therapeutic Area Mechanism of Action Potential Pharmacodynamic Markers
Antiviral Inhibition of Viral Entry / Membrane Fusion Viral Titer Reduction, Membrane Integrity Assays, Endocytosis Pathway Proteins

| Anticancer | ER Stress-Mediated Apoptosis | Phosphorylated eIF2α, Caspase-3, -4, -9 Activation, Cytosolic Smac/DIABLO Levels |

Efficacy of Picolinic Acid Derivatives as Research Tools in Disease Models (Mechanistic)

The specific and targeted mechanisms of action of picolinic acid derivatives make them valuable research tools for dissecting disease pathways.

In virology, picolinic acid's ability to selectively inhibit the entry of enveloped viruses provides a tool to study the fundamental processes of viral-host membrane fusion and endocytosis. medchemexpress.com Because it is ineffective against non-enveloped viruses, it can be used to differentiate and probe the entry mechanisms of various viral types. medchemexpress.com

In cancer research, derivatives that induce ER stress offer a means to explore this specific apoptotic pathway. For example, the finding that a picolinic acid derivative induced apoptosis without involving mitochondrial cytochrome c release, but did trigger Smac/DIABLO release and eIF2α phosphorylation, allows researchers to selectively activate the ER stress pathway. sigmaaldrich.com This can help in studying its downstream consequences and its potential for overcoming resistance to conventional chemotherapies that typically rely on mitochondrial apoptosis pathways. sigmaaldrich.com

Biodistribution and Metabolism of 6-(4-Methylthiophenyl)picolinic acid in Pre-clinical Settings

There is currently no publicly available data on the specific biodistribution and metabolism of this compound in pre-clinical models. However, the general metabolic pathways of picolinic acid and the methodologies used to study the distribution of other small molecules can provide a relevant framework.

Studies on other picolinic acid derivatives, such as 5-(4'-chloro-n-butyl)picolinic acid, have been conducted in rats to identify metabolites in urine using gas chromatography-mass spectrometry (GC-MS). nih.gov A notable finding from this study was that the primary metabolic route was an elongation of the carboxyl group on the pyridine (B92270) ring, a pathway analogous to fatty acid chain elongation. nih.gov This suggests that metabolism of picolinic acid derivatives can involve novel pathways beyond simple conjugation.

For biodistribution, studies typically involve administering the compound to animal models (e.g., rats or mice) and measuring its concentration in various tissues (plasma, liver, kidney, tumor, etc.) and excreta (urine, feces) over time using sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsigmaaldrich.comgoogle.com

Enzymatic Pathways of Picolinic Acid Metabolism

Picolinic acid is an endogenous metabolite of the amino acid L-tryptophan. cymitquimica.com Over 95% of tryptophan is metabolized via the kynurenine (B1673888) pathway, which can lead to the production of several bioactive molecules, including picolinic acid. nih.gov

The key enzymatic steps are as follows:

Tryptophan Conversion: The pathway begins with the oxidation of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). cymitquimica.comnih.gov

Intermediate Formation: Tryptophan is catabolized through several steps to produce an intermediate, 2-amino-3-carboxymuconic semialdehyde. cymitquimica.com

Picolinic Acid Synthesis: The enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) directs this intermediate towards the synthesis of picolinic acid. cymitquimica.com ACMSD is a crucial regulatory enzyme, with its highest expression found in the kidney, followed by the liver. cymitquimica.com

Microbial degradation pathways for picolinic acid have also been identified. In some bacteria, picolinic acid is first hydroxylated to 6-hydroxypicolinic acid, which is then converted to 3,6-dihydroxypicolinic acid before further catabolism. sinfoochem.com

Table 2: Key Enzymes in Endogenous Picolinic Acid Synthesis

Enzyme Abbreviation Role Primary Location of Activity
Indoleamine 2,3-dioxygenase IDO Initiates the kynurenine pathway Brain, GI tract, Liver, Placenta
Tryptophan 2,3-dioxygenase TDO Initiates the kynurenine pathway Primarily Liver
3-hydroxyanthranilic acid oxygenase 3HAO Produces the key intermediate for PIC/QUIN synthesis Cytosol, Synaptosomal fractions

Tissue Distribution and Excretion Mechanisms of this compound

Specific data on the tissue distribution and excretion of this compound are not available. Pre-clinical studies on other small molecule drugs provide a general model for how such investigations are performed.

Typically, after administration, a compound is absorbed and distributed via the bloodstream to various organs. Studies in rats on compounds like taxifolin (B1681242) and naringin (B1676962) show wide distribution, with the highest concentrations often found in the gastrointestinal tract, liver, and kidneys, which are key organs for metabolism and excretion. sigmaaldrich.comnih.gov Lower concentrations are often found in the heart and brain, the latter being protected by the blood-brain barrier. sigmaaldrich.com

Excretion primarily occurs via urine and feces. sigmaaldrich.comnih.gov The parent compound may be extensively metabolized before excretion. For example, unmetabolized naringin was barely detectable in urine and feces, with the majority excreted as metabolites like glucuronides, sulfates, and other phenolic catabolites. nih.gov A study on taxifolin showed that the total excretion of the parent compound and its metabolites in urine over 12 hours was approximately 1.96% of the administered dose, while fecal excretion over 24 hours was about 2.83%. sigmaaldrich.com These studies use UPLC-QTOF-MS or similar high-sensitivity mass spectrometry techniques to identify and quantify the parent drug and its metabolites. sigmaaldrich.com

Development of this compound as a Chemical Probe for Biological Systems

There is no available research detailing the development of this compound specifically as a chemical probe. A chemical probe is a small molecule designed with high potency and selectivity to interact with a specific protein target, enabling the study of that target's biological function.

The development of a picolinic acid derivative into a chemical probe would involve several steps. First, a specific biological target would need to be identified (e.g., a viral enzyme or a protein in a cancer signaling pathway). The derivative would then be optimized through medicinal chemistry to enhance its affinity and selectivity for this target. This process often involves synthesizing and screening a library of related compounds to establish a structure-activity relationship (SAR).

Given that picolinic acid derivatives have shown activity against viral and cancer-related targets, they possess the foundational characteristics for development into chemical probes. medchemexpress.comsigmaaldrich.com For example, a derivative that selectively induces ER stress could be refined to create a potent and specific probe for studying the unfolded protein response (UPR) in various disease contexts. However, the specific development of this compound for such a purpose has not been documented in the reviewed literature.

Analytical Methodologies for the Detection and Quantification of this compound in Biological Matrices for Research

The rigorous evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in preclinical research necessitates the development of highly sensitive, specific, and reliable analytical methods for its quantification in complex biological matrices such as plasma, serum, and tissue homogenates. nih.gov The concentrations of xenobiotics in biological samples can be exceedingly low, requiring sophisticated analytical instrumentation and meticulous sample preparation to ensure accurate measurement. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed. nih.govnih.gov

A typical bioanalytical method for this compound would involve several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The entire method must be thoroughly validated to ensure that the results are accurate and reproducible, in accordance with guidelines from regulatory bodies.

Sample Preparation

The primary goal of sample preparation is to extract this compound from the biological matrix and remove endogenous interferences such as proteins and lipids that can suppress the instrument's signal or damage the analytical column. mdpi.commdpi.com Common techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the biological sample (e.g., plasma) to denature and precipitate proteins. nih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. This technique is effective at removing non-volatile salts and other interferences. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that involves passing the sample through a solid sorbent cartridge. mdpi.comnih.gov The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. This method provides the cleanest extracts and can pre-concentrate the analyte, thereby increasing sensitivity.

An internal standard (IS), a compound structurally similar to the analyte, is typically added to the samples at the beginning of the preparation process to correct for variability during extraction and analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Once the sample is prepared, it is injected into an LC-MS/MS system for separation and quantification.

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is often preferred for its high resolution and speed. nih.govnih.gov The separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to achieve a sharp, symmetrical peak for this compound, well-separated from any interfering peaks.

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like picolinic acid derivatives. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion (the ionized analyte) is selected and fragmented, and a specific product ion is then monitored. The transition from the precursor ion to the product ion is unique to the analyte, minimizing the chances of interference from other compounds.

Method Validation

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. nih.govnih.gov The validation process assesses several key parameters, which are summarized in the table below.

Validation Parameter Description Typical Acceptance Criteria
Linearity and Range The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision The degree of scatter between a series of measurements of the same sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Recovery The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted sample to a post-extracted sample.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should be within ±15% of the initial concentration.

This table presents a generalized summary of bioanalytical method validation parameters. Specific details may vary based on the laboratory and regulatory requirements.

The successful development and validation of such an analytical methodology are critical for generating high-quality data in preclinical studies, which in turn forms the basis for understanding the therapeutic potential of this compound.

Advanced Spectroscopic and Structural Characterization in Mechanistic Studies of 6 4 Methylthiophenyl Picolinic Acid

NMR Spectroscopy for Ligand-Target Interaction Analysis of Picolinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between small molecules, such as picolinic acid derivatives, and their biological targets at an atomic level. nih.govnih.gov Solution-state NMR techniques can provide detailed information on the binding interface, conformational changes upon binding, and the kinetics of the interaction. nih.gov For instance, Chemical Shift Perturbation (CSP) studies, also known as titration experiments, are widely used to map the binding site of a ligand on a protein. nih.gov In a typical experiment, a 1H-15N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of increasing concentrations of the ligand, in this case, a derivative like 6-(4-methylthiophenyl)picolinic acid. nih.gov Residues in the binding pocket that are involved in the interaction will exhibit significant changes in their chemical shifts, allowing for the identification of the binding site. nih.gov

Furthermore, advanced NMR experiments such as saturation transfer difference (STD) NMR and Water-LOGSY can be employed to identify which parts of the ligand are in close proximity to the protein surface, providing valuable information about the binding epitope of the ligand. These methods are particularly useful for characterizing weak to moderate binding interactions.

Table 1: Representative NMR Data for Ligand-Protein Interaction Analysis

TechniqueInformation ObtainedExample Finding for a Picolinic Acid Derivative
Chemical Shift Perturbation (CSP) Identifies amino acid residues at the binding interface.Significant chemical shift changes observed for residues in a putative binding pocket of a target protein upon addition of the picolinic acid derivative, indicating direct interaction.
Saturation Transfer Difference (STD) NMR Determines the ligand's binding epitope.Protons of the 4-methylthiophenyl group show strong saturation transfer from the protein, suggesting this moiety is crucial for binding.
Nuclear Overhauser Effect (NOE) Spectroscopy Provides distance constraints between ligand and protein protons.Intermolecular NOEs observed between the picolinic acid ring protons and aromatic residues of the protein, defining the orientation of the ligand in the binding site.

X-ray Crystallography of Protein-Picolinic Acid Co-complexes and Related Structures

X-ray crystallography is the leading technique for obtaining high-resolution three-dimensional structures of protein-ligand complexes. riken.jpnih.gov This method provides a static picture of the binding mode of a ligand, revealing detailed information about the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. nih.gov For a compound like this compound, co-crystallization with its target protein or soaking the ligand into pre-formed crystals of the protein are common approaches to determine the co-complex structure. riken.jp

The resulting electron density map allows for the precise positioning of the ligand within the binding site, which is invaluable for structure-based drug design. nih.gov For example, the crystal structure could reveal the orientation of the 4-methylthiophenyl group in a hydrophobic pocket and the coordination of the picolinic acid's carboxylate and nitrogen atoms with metal ions or charged residues in the active site. nih.gov The structural analysis of picolinic acid derivatives has shown that small modifications to the substituents can lead to significant changes in the crystal packing and molecular conformation. nih.gov

Table 2: Crystallographic Data for a Hypothetical Protein-Picolinic Acid Derivative Complex

ParameterValue
PDB ID N/A (Hypothetical)
Resolution (Å) 2.1
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=50.2, b=85.6, c=112.3
Key Interactions Hydrogen bond between the carboxylate of the picolinic acid and a key active site residue; hydrophobic interactions involving the methylthiophenyl group.
Ligand Conformation The phenyl and picolinic rings are observed to be non-coplanar.

Mass Spectrometry-Based Approaches for Identifying Picolinic Acid Metabolites and Adducts

Mass spectrometry (MS) is an indispensable analytical technique for the identification and quantification of metabolites and adducts of xenobiotics like this compound. nih.govnih.gov Liquid chromatography coupled to mass spectrometry (LC-MS) is a common platform used for these studies due to its high sensitivity and specificity. nih.govgoogle.com Following administration of the compound to a biological system, samples such as plasma, urine, or tissue homogenates can be analyzed to identify metabolic products. nih.gov Common metabolic transformations for a molecule like this compound could include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, hydroxylation of the aromatic rings, or conjugation with endogenous molecules like glucuronic acid or glutathione.

MS can also be used to identify covalent adducts formed between the compound or its reactive metabolites and macromolecules like proteins or DNA. berkeley.edu Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact biomolecules and their adducts. acdlabs.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can help to identify the site of modification on both the drug and the biomolecule. berkeley.edu

Table 3: Potential Metabolites and Adducts of this compound Detectable by Mass Spectrometry

SpeciesMass Shift (Da)Potential Identity
Metabolite 1 +16Sulfoxide derivative
Metabolite 2 +32Sulfone derivative
Metabolite 3 +176Glucuronide conjugate
Protein Adduct + (Molecular Weight of Compound)Covalent binding to a protein

Biophysical Characterization of Picolinic Acid Binding Events

A variety of biophysical techniques can be employed to characterize the binding affinity, thermodynamics, and kinetics of the interaction between this compound and its biological target. nih.govkbibiopharma.com Isothermal titration calorimetry (ITC) is a powerful method that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov This information is critical for understanding the driving forces behind the molecular recognition process.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. helsinki.finih.gov In an SPR experiment, the target protein is immobilized on a sensor surface, and the ligand is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. helsinki.fi This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Table 4: Representative Biophysical Data for Ligand-Protein Binding

TechniqueParameter MeasuredExample Value for a Picolinic Acid Derivative
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd)5.2 µM
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (TΔS)-1.5 kcal/mol
Surface Plasmon Resonance (SPR) Association Rate (kon)1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (koff)7.8 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (Kd)5.2 µM

Future Directions and Translational Research Potential Academic Focus for 6 4 Methylthiophenyl Picolinic Acid

Unexplored Biological Targets for Picolinic Acid Derivatives

Picolinic acid is a versatile scaffold known for a range of biological activities, from neuroprotective and immunological effects to roles in metal ion absorption. wikipedia.org Its derivatives have been explored for various applications, including as anticancer agents and, notably, as synthetic auxin herbicides. nih.govpensoft.net The herbicidal action of 6-aryl-picolinates like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl is mediated by their interaction with plant F-box proteins, such as auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov This well-defined mechanism in plants highlights a key success of this chemical class.

However, the full spectrum of biological targets for picolinic acid derivatives in other domains, particularly in human biology, remains substantially unexplored. Given that picolinic acid is a natural catabolite of tryptophan in humans, its derivatives may interact with a host of endogenous proteins. wikipedia.org Potential, yet underexplored, target classes include:

Metalloenzymes: The inherent metal-chelating ability of the picolinic acid moiety makes metalloenzymes a prime area for investigation. wikipedia.orgnih.gov Many enzymes crucial for pathological processes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis, rely on metal cofactors.

Epigenetic Modifiers: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets. The structural features of picolinic acid derivatives could be adapted to fit the active sites of these enzymes.

Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs is a common driver of cancer. While many inhibitors exist, the picolinic acid scaffold offers a distinct chemical starting point for developing novel antagonists.

Neuroinflammatory Pathways: Picolinic acid itself has been shown to protect against neurotoxicity. nih.gov Derivatives could be designed to modulate specific targets within neuroinflammatory cascades, offering potential treatments for neurodegenerative diseases.

The known targets of related compounds provide a roadmap for future discovery. For instance, the success of targeting the plant AFB5 protein suggests that exploring homologous F-box proteins or other components of the ubiquitin-proteasome system in humans could be a fruitful endeavor. nih.govacs.org

Novel Applications of 6-(4-Methylthiophenyl)picolinic acid as a Research Tool

Beyond direct therapeutic applications, this compound is a prime candidate for development into a specialized research tool. Its structure, featuring a picolinic acid core linked to a methylthiophenyl group, provides specific functionalities that can be leveraged. The sulfur-containing moiety, in particular, offers unique electronic and steric properties that could govern selective interactions with biological targets.

Novel applications could include:

Fragment-Based Screening: The compound can serve as a valuable fragment in screening campaigns against protein targets. nih.gov Identifying weak but specific binding of this fragment through techniques like X-ray crystallography or NMR can provide a crucial starting point for building more potent and selective ligands.

Chemical Probes: With modification, this compound can be converted into a chemical probe to investigate biological pathways. For example, its herbicidal cousins have been used to study auxin signaling in plants. acs.org A similar approach could be applied in other biological systems.

Target Deconvolution: If the compound shows a particular biological effect, it can be used as a starting point for target identification studies to unravel novel biochemical pathways or drug targets.

Strategies for Further Optimization of this compound for Specific Biological Probes

To realize its potential as a research tool, this compound must be optimized for potency, selectivity, and utility in biological assays. This involves a multi-pronged medicinal chemistry approach.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is the first step. This involves synthesizing a library of analogs to understand how structural changes affect activity. Key modifications would include altering the substituent on the phenyl ring and modifying the picolinic acid core.

Table 1: Hypothetical SAR Strategy for Probe Development

Modification Site Example Modifications Rationale
Phenyl Ring (para-position) Replace -SCH₃ with -OCH₃, -CF₃, -Cl, -FProbe electronic requirements (donor vs. acceptor) for binding.
Phenyl Ring (other positions) Move methylthio group to ortho or meta positionsInvestigate steric tolerance and positional importance for interaction.
Picolinic Acid Ring Add substituents (e.g., Cl, NH₂) at positions 3, 4, or 5Modulate physicochemical properties and explore additional binding pockets, as seen in potent herbicides. nih.govacs.org
Carboxylic Acid Convert to ester, amide, or hydroxamic acidImprove cell permeability (as a prodrug strategy) or alter target interaction (e.g., for zinc-binding).

Introduction of Reporter Groups: For use in imaging or pull-down experiments, the molecule must be tagged. nih.gov A linker can be attached to the scaffold at a position determined by SAR studies to be non-essential for biological activity. This linker can then be conjugated to a reporter molecule.

Table 2: Reporter Group Conjugation Strategies

Reporter Type Example Application
Fluorophore Fluorescein, RhodamineCellular imaging, fluorescence polarization assays.
Affinity Tag BiotinProtein pull-down experiments, target identification (chemoproteomics).
Photo-crosslinker Benzophenone, DiazirineCovalently label binding partners upon UV irradiation for target validation.

Integration of this compound Research into Broader Chemical Biology Paradigms

The study of this compound and its optimized derivatives can be powerfully integrated into major chemical biology frameworks to dissect complex biological processes.

Chemical Genetics: A potent and selective probe derived from this scaffold can act as a "chemical knockout" tool. By acutely inhibiting a specific protein's function, researchers can study the resulting phenotype in cells or organisms, bypassing the need for genetic modification and allowing for temporal control over the inhibition. acs.org

Chemoproteomics: An affinity-tagged probe based on this compound would be invaluable for chemoproteomic experiments. By incubating the probe with cell lysates or live cells and then isolating the probe-protein complexes, its direct binding partners can be identified using mass spectrometry. This is a powerful, unbiased method for discovering novel targets and off-targets.

Systems Biology: The data generated from using these probes—phenotypic changes, target engagement, and pathway modulation—can be integrated into systems-level models. This allows for a more holistic understanding of how perturbing one node (the probe's target) affects the entire cellular network.

By pursuing these future directions, the scientific community can translate a simple chemical structure, this compound, into a rich source of biological knowledge and a toolkit for further discovery.

Q & A

Q. What is the molecular structure of 6-(4-Methylthiophenyl)picolinic acid, and what are its common synthesis routes?

Answer: The compound consists of a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a 4-methylthiophenyl group. Key structural identifiers include:

  • Molecular Formula : C₁₃H₁₁NO₂S
  • Molecular Weight : 245.3 g/mol (calculated based on )

Synthesis Methodology :
A representative route involves:

Coupling Reaction : Reacting 6-bromopicolinic acid with 4-methylthiophenylboronic acid via Suzuki-Miyaura cross-coupling (palladium catalyst, base, and solvent like DMF or THF).

Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product.

Acidification : Treating with HCl to yield the carboxylic acid form.

Q. Critical Parameters :

  • Catalyst choice (e.g., Pd(PPh₃)₄) and reaction temperature (80–120°C).
  • Monitoring by TLC or HPLC for intermediate purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer: Primary Methods :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.5 ppm for SCH₃).
    • ¹³C NMR : Signals for carboxylic acid (δ ~170 ppm), pyridine carbons, and thioether-linked carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 246.0693).
  • HPLC : Purity assessment (e.g., >95% using C18 column, acetonitrile/water mobile phase).

Q. Validation :

  • Compare spectral data with synthesized standards or literature (e.g., analogous picolinic acid derivatives in ).

Advanced Research Questions

Q. How can researchers investigate the neuroprotective potential of this compound?

Answer: Experimental Design :

In Vitro Models :

  • Neuronal Cell Lines : Expose SH-SY5Y or primary neurons to oxidative stress (H₂O₂, rotenone) and assess viability (MTT assay) with/without the compound.
  • Mechanistic Studies : Measure antioxidant markers (SOD, glutathione) or apoptosis pathways (caspase-3 activation).

In Vivo Models :

  • Neurodegenerative Models : Administer the compound in transgenic mice (e.g., Alzheimer’s Aβ42 models) and evaluate cognitive performance (Morris water maze) and histopathology.

Q. Key Considerations :

  • Dose-response relationships (typical range: 1–100 µM in vitro).
  • Structural analogs (e.g., fluorinated picolinic acids in ) may guide SAR studies.

Q. Data Interpretation :

  • Compare results with positive controls (e.g., riluzole) and validate via Western blot or RNA-seq for pathway analysis .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

Answer: Root Cause Analysis :

Potential Issue Resolution Strategy
Purity Variability Re-characterize batches via HPLC/NMR; use standardized synthetic protocols ().
Assay Conditions Control pH (picolinic acid’s solubility varies with pH); validate cell line authenticity.
Structural Degradation Test stability under storage conditions (e.g., DMSO stock solutions at −80°C).

Case Example :
If neuroprotective effects conflict, replicate studies using identical cell lines and treatment durations. Cross-validate with orthogonal assays (e.g., lactate dehydrogenase release vs. ATP assays) .

Q. What are the methodological considerations for studying its role in material science applications?

Answer: Application Pathways :

  • Coordination Polymers : Use as a ligand for metal-organic frameworks (MOFs). Synthesize with transition metals (e.g., Cu²⁺, Zn²⁺) and characterize via X-ray diffraction.
  • Catalysis : Assess catalytic activity in cross-coupling reactions (compare with phenylpyridine analogs in ).

Q. Experimental Optimization :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility.
  • Thermal Stability : TGA analysis to determine decomposition temperatures.

Q. Data Collection :

  • Surface Analysis : SEM/EDS for morphology and elemental composition.
  • Reactivity Metrics : Turnover frequency (TOF) in catalytic cycles .

Q. How can computational modeling complement experimental studies of this compound?

Answer: Approaches :

Docking Studies : Predict binding affinity to biological targets (e.g., IDO enzyme in ) using AutoDock Vina.

DFT Calculations : Optimize geometry (Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with reactivity.

Q. Validation :

  • Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
  • Use crystallographic data (if available) for force field parameterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.